![molecular formula C5H11ClN2O2 B2548161 1-Hydrazinylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2503203-06-1](/img/structure/B2548161.png)
1-Hydrazinylcyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2503203-06-1 . It has a molecular weight of 166.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is1S/C5H10N2O2.ClH/c6-7-5 (4 (8)9)2-1-3-5;/h7H,1-3,6H2, (H,8,9);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a powder at room temperature .Scientific Research Applications
Regiospecific Additions and Synthesis Applications
One study by Gaoni (1988) highlighted the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes, demonstrating the introduction of nitrogen nucleophiles at position 3 of the derived cyclobutane. This process allows for the creation of precursors of α-amino cyclobutane carboxylic acids, which can be further transformed into diacids via carbonylation α to the sulfone and reduction. This finding is pivotal for the synthesis of complex amino acids and peptides with potential pharmacological applications (Gaoni, 1988).
Potential in Tumor Imaging
L. Washburn et al. (1979) explored 1-aminocyclobutane[14C]carboxylic acid as a potential tumor-seeking agent. The study demonstrated preferential incorporation of this compound by several tumor types in rats and hamsters, suggesting its utility in cancer diagnosis and possibly in therapy monitoring. This compound's rapid clearance from the bloodstream and significant uptake in tumors, without affinity for bacterial abscesses, underscore its potential in positron emission tomography (PET) imaging (Washburn et al., 1979).
Conformational Preferences in Peptides
Research by Amandine Altmayer-Henzien et al. (2013) on dipeptides derived from N-aminoazetidinecarboxylic acid and 2-aminocyclobutanecarboxylic acid (ACBC) sheds light on their solution state conformational preferences. The study highlights the ability of these compounds to form a "hydrazino turn," a secondary structural feature that can influence peptide folding and stability. These findings have implications for the design of peptides and proteins with tailored properties (Altmayer-Henzien et al., 2013).
Mechanistic Insights into Amide Formation
The study of amide formation by carbodiimide in aqueous media, using models that include carboxylic acid groups similar to those in 1-hydrazinylcyclobutane-1-carboxylic acid, provides valuable insights into bioconjugation reactions. This research, conducted by N. Nakajima and Y. Ikada (1995), elucidates the conditions under which carbodiimides react with carboxyl groups, forming amides or other products. Understanding these mechanisms is crucial for the development of drug conjugates and biomaterials (Nakajima & Ikada, 1995).
Safety and Hazards
properties
IUPAC Name |
1-hydrazinylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-7-5(4(8)9)2-1-3-5;/h7H,1-3,6H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPTJKTCJNOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride |
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